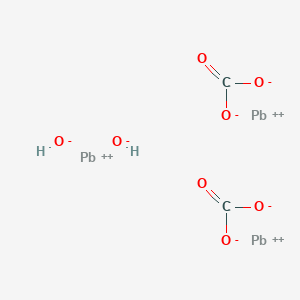
Di(2-ethylhexyl) tetrahydrophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2-ethylhexyl) tetrahydrophthalate (DEHTP) is a plasticizer that is commonly used in various industrial applications, including the production of vinyl flooring, wire and cable insulation, and medical devices. DEHTP is a colorless liquid that is insoluble in water and has a slightly sweet odor. Despite its widespread use, concerns have been raised regarding the potential health risks associated with exposure to DEHTP.
Mecanismo De Acción
Di(2-ethylhexyl) tetrahydrophthalate acts as an endocrine disruptor by binding to and activating the estrogen receptor, which can lead to changes in gene expression and hormone signaling pathways. Di(2-ethylhexyl) tetrahydrophthalate can also interfere with the thyroid hormone system by inhibiting the uptake and metabolism of thyroid hormones. These effects can lead to developmental and reproductive abnormalities, as well as metabolic disorders.
Biochemical and Physiological Effects:
Di(2-ethylhexyl) tetrahydrophthalate exposure has been associated with a range of adverse health effects, including developmental and reproductive abnormalities, metabolic disorders, and cancer. In vitro and in vivo studies have shown that Di(2-ethylhexyl) tetrahydrophthalate can alter gene expression and hormone signaling pathways, leading to changes in cellular function and metabolism. Additionally, Di(2-ethylhexyl) tetrahydrophthalate exposure has been shown to affect the immune system, with studies showing alterations in cytokine production and immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(2-ethylhexyl) tetrahydrophthalate is commonly used as a plasticizer in laboratory experiments due to its low volatility and high solubility in organic solvents. However, its potential endocrine disrupting properties can complicate experimental design and interpretation. Additionally, the use of Di(2-ethylhexyl) tetrahydrophthalate in laboratory experiments may not accurately reflect real-world exposure scenarios, as the concentration and duration of exposure may differ.
Direcciones Futuras
Future research on Di(2-ethylhexyl) tetrahydrophthalate should focus on the potential health effects associated with exposure, particularly in vulnerable populations such as pregnant women and children. Additionally, studies should investigate the mechanisms by which Di(2-ethylhexyl) tetrahydrophthalate exerts its endocrine disrupting effects, as well as potential strategies for mitigating its adverse health effects. Finally, research should focus on identifying safer alternatives to Di(2-ethylhexyl) tetrahydrophthalate for use in industrial applications.
Métodos De Síntesis
Di(2-ethylhexyl) tetrahydrophthalate is synthesized through the reaction of phthalic anhydride with 2-ethylhexanol in the presence of a catalyst. The reaction produces a mixture of isomers, with the primary isomer being the cis-configuration. The reaction is typically carried out under reflux conditions, with the temperature and time of the reaction affecting the yield and purity of the product.
Aplicaciones Científicas De Investigación
Di(2-ethylhexyl) tetrahydrophthalate has been extensively studied for its potential health effects, with research focusing on its endocrine disrupting properties. In vitro and in vivo studies have shown that Di(2-ethylhexyl) tetrahydrophthalate can bind to and activate the estrogen receptor, leading to alterations in gene expression and hormone signaling pathways. Additionally, Di(2-ethylhexyl) tetrahydrophthalate has been shown to interfere with the thyroid hormone system, which is critical for proper growth and development.
Propiedades
Número CAS |
1330-92-3 |
|---|---|
Nombre del producto |
Di(2-ethylhexyl) tetrahydrophthalate |
Fórmula molecular |
C24H42O4 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) cyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 |
Clave InChI |
ZVPBHZIVOWGPMT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)C1=C(CCCC1)C(=O)OCC(CC)CCCC |
Sinónimos |
DI-(2-ETHYLHEXYL)TETREHYDROPHTHALATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




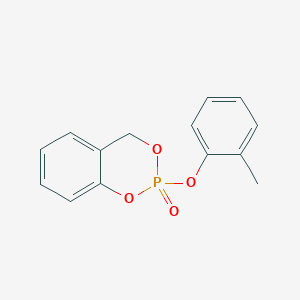


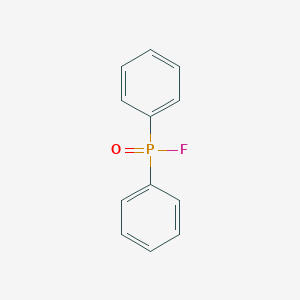
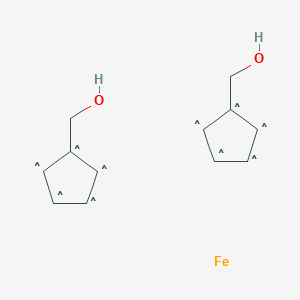
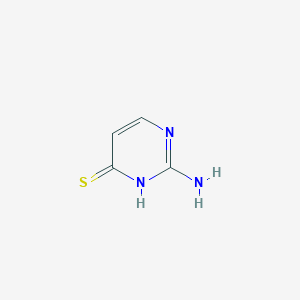
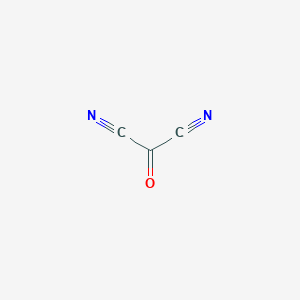
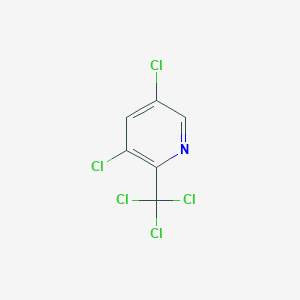

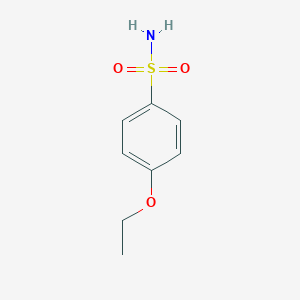
![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
